1-(4-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
The compound is a derivative of [1,2,4]triazino[3,4-f]purine, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure containing at least two different elements. They are of great interest in the field of medicinal chemistry due to their presence in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as [1,2,4]triazino[3,4-f]purines have been synthesized through various methods. For example, one method involves the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, followed by treatment with hydrochloric acid .Scientific Research Applications
Antitumor Activity and Vascular Relaxing Effect
Research has shown that similar heterocyclic compounds possess notable antitumor activities. For instance, a study explored the synthesis and biological evaluation of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, highlighting their antitumor activity against P388 leukemia. These findings suggest potential cancer therapeutic applications for related compounds (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Antiviral Activity
Compounds within this structural family have also been investigated for their antiviral properties. The synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine were reported, demonstrating moderate activity against rhinovirus at non-toxic dosage levels, which points to potential applications in treating viral infections (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
Synthesis and Reactivity
The synthesis and reactivity of related heterocycles have been extensively studied, revealing their potential in developing new chemical entities with diverse biological activities. For instance, the synthesis, structure, and reactivity of antiaromatic, 2,5-dicarboxy-stabilized 1,4-dihydropyrazines have been reported, offering insights into the chemical properties that could be leveraged in drug development (Brook, Haltiwanger, & Koch, 1992).
Future Directions
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-10-11(2)25-14-15(22(3)18(27)23(4)16(14)26)20-17(25)24(21-10)9-12-5-7-13(19)8-6-12/h5-8,11H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORRXIIDNGABFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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